5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
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Overview
Description
5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is a compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H,11,12) . This indicates the presence of a pyrrolopyrimidine core in the molecule.Physical And Chemical Properties Analysis
5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid has a predicted boiling point of 468.3±25.0 °C and a predicted density of 1.617±0.06 g/cm3 . Its pKa is predicted to be 1.24±0.10 .Scientific Research Applications
Anticancer Therapy
Compounds with a pyrrolopyridine scaffold, such as Vemurafenib or Pexidartinib, are utilized in anticancer therapy. Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, making them promising candidates for anticancer drug development .
Anti-Diabetic Applications
Some derivatives of pyrrolo[3,2-d]pyrimidine have been found to reduce blood glucose levels, which could be beneficial in the treatment of disorders like hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Anti-Breast Cancer Activity
Specific derivatives of pyrrolo[3,2-d]pyrimidine have shown lethality against breast cancer cell lines, indicating potential applications in breast cancer treatment .
Antiviral Agents
Pyrrolo[3,2-d]pyrimidine derivatives have been evaluated as TLR7 agonists for their potential use as antiviral agents .
Targeted Kinase Inhibitors
New compounds derived from pyrrolo[2,3-d]pyrimidine have been synthesized as potential targeted kinase inhibitors (TKIs), which are crucial in developing more potent and effective treatments for various diseases .
Synthetic Approaches and Biological Activities
The pyrrolopyrazine scaffold is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. It has been associated with a wide range of biological activities and efficient synthetic methods have been developed for pyrrolopyrazines .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid are not available, related compounds have been used in the development of more potent and effective targeted kinase inhibitors . This suggests potential applications in the field of medicinal chemistry and drug development.
properties
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVIOVBHUPSACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
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